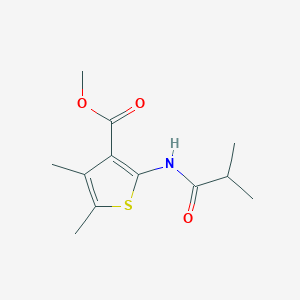
Methyl 2-isobutyramido-4,5-dimethylthiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-isobutyramido-4,5-dimethylthiophene-3-carboxylate is a synthetic compound belonging to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of Methyl 2-isobutyramido-4,5-dimethylthiophene-3-carboxylate involves several steps. One common method includes the condensation reaction of thiophene derivatives with appropriate amides and esters. The reaction conditions typically involve the use of catalysts and solvents such as methanol or ethanol under reflux . Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity .
Chemical Reactions Analysis
Methyl 2-isobutyramido-4,5-dimethylthiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or thioethers.
Substitution: Nucleophilic substitution reactions can occur at the thiophene ring, especially at the positions adjacent to the sulfur atom.
Scientific Research Applications
Methyl 2-isobutyramido-4,5-dimethylthiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Biology: It serves as a probe in biochemical assays to study enzyme interactions and protein binding.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the development of organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of Methyl 2-isobutyramido-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or interact with voltage-gated ion channels, leading to therapeutic effects such as reduced inflammation or antimicrobial activity .
Comparison with Similar Compounds
Methyl 2-isobutyramido-4,5-dimethylthiophene-3-carboxylate can be compared with other thiophene derivatives such as:
Methyl 2-acetamido-4,5-dimethylthiophene-3-carboxylate: Similar in structure but with an acetamido group instead of an isobutyramido group.
Methyl 2-(2-chloroacetamido)-4,5-dimethylthiophene-3-carboxylate: Contains a chloroacetamido group, which may confer different chemical reactivity and biological activity
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical properties and biological activities.
Properties
Molecular Formula |
C12H17NO3S |
|---|---|
Molecular Weight |
255.34 g/mol |
IUPAC Name |
methyl 4,5-dimethyl-2-(2-methylpropanoylamino)thiophene-3-carboxylate |
InChI |
InChI=1S/C12H17NO3S/c1-6(2)10(14)13-11-9(12(15)16-5)7(3)8(4)17-11/h6H,1-5H3,(H,13,14) |
InChI Key |
GOLCHYGLDVCLJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















